![molecular formula C9H12O3 B2708812 (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid CAS No. 2137986-97-9](/img/structure/B2708812.png)
(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-carboxylic acid” is a complex organic molecule. The “spiro” in the name indicates that it contains a spiroatom, which is a single atom that forms the junction of two rings . The “3-oxabicyclo[3.1.0]hexane” part of the name suggests that one of the rings is a six-membered ring with an oxygen atom (the “oxa” part), and the other ring is a cyclobutane, a four-membered carbon ring . The “1-carboxylic acid” indicates the presence of a carboxylic acid functional group attached to the spiroatom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiroatom and the two fused rings. The stereochemistry at the spiroatom (indicated by the “1R,5R” in the name) would also play a significant role in the compound’s three-dimensional structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Conformationally Restricted Amino Acids : Novel spiro[2.3]hexane amino acids, analogs of γ-aminobutyric acid (GABA), have been synthesized using (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid derivatives. These compounds are potential modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).
Conformational Studies : The compound has been used in studying strained carbene reaction intermediates, exploring different conformational behaviors and providing insight into the chemistry of ring-contraction and ring-expansion processes (Rosenberg et al., 2016).
Biological Applications
Exploration in Drug Discovery : The synthesis of multifunctional spirocyclic azetidines from common cyclic carboxylic acids, including derivatives of (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, has been achieved. These compounds have shown promise in drug discovery, with applications in creating analogues of anesthetic drugs (Kirichok et al., 2018).
Anticonvulsant Evaluation : Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. These studies provide insights into the role of the carboxylic acid group in compounds like valproic acid and its analogues (Scott et al., 1985).
Material Science and Catalysis
- Synthesis of Novel Materials : The compound has been used in the synthesis of novel materials, such as spirocyclic heterocycles, which have potential applications in material science and as catalysts. This includes the creation of biologically significant scaffolds like 3-azabicyclo[3.1.0]hexane (Wang et al., 2021).
Chemical Synthesis and Mechanistic Studies
- Role in Mechanistic Studies : The compound has been instrumental in mechanistic studies of hydrogen bonding and structural analysis in organic chemistry, providing insights into the behavior of cyclohexanedicarboxylic acid derivatives and similar compounds (Foces-Foces et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7(11)9-4-6(9)5-12-8(9)2-1-3-8/h6H,1-5H2,(H,10,11)/t6-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTJZQLJWFLJDU-RCOVLWMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC3CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@]3(C[C@H]3CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2708729.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2708732.png)
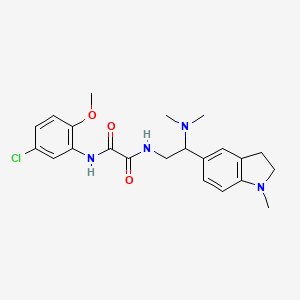
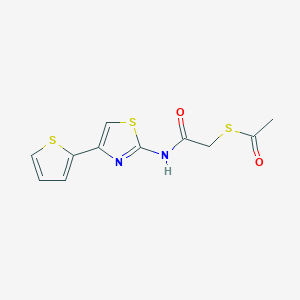
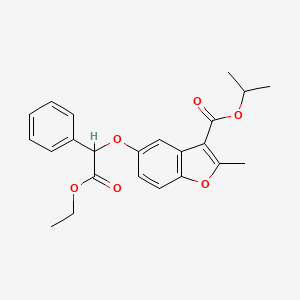
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)
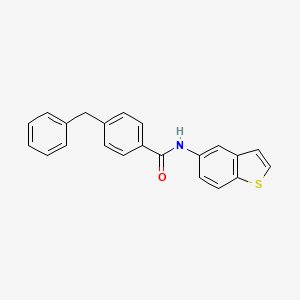

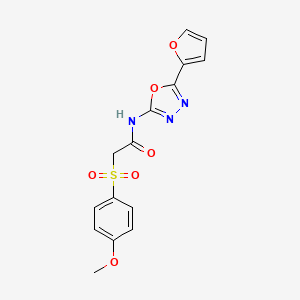
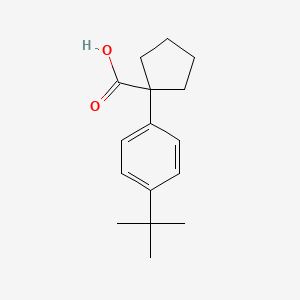
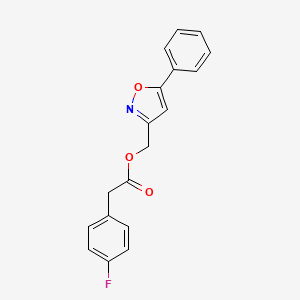
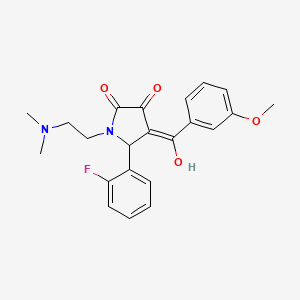
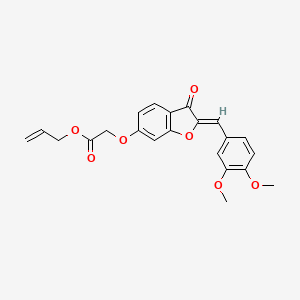
![2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2708751.png)